Diethyl 2-(4-chlorobenzylidene)malonate

CAS No.: 6827-40-3

Cat. No.: VC3901102

Molecular Formula: C14H15ClO4

Molecular Weight: 282.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6827-40-3 |

|---|---|

| Molecular Formula | C14H15ClO4 |

| Molecular Weight | 282.72 g/mol |

| IUPAC Name | diethyl 2-[(4-chlorophenyl)methylidene]propanedioate |

| Standard InChI | InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3 |

| Standard InChI Key | MVRRBDRVDOIABW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

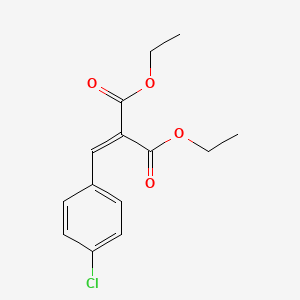

Diethyl 2-(4-chlorobenzylidene)malonate possesses the molecular formula C₁₄H₁₅ClO₄ and a molar mass of 282.72 g/mol. Its structure features a malonate ester core with a 4-chlorobenzylidene substituent at the central methylene position (Figure 1). The compound’s planar benzylidene group facilitates π-π interactions, while the electron-withdrawing chlorine atom enhances electrophilic reactivity at the α-carbon .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅ClO₄ |

| Molecular Weight | 282.72 g/mol |

| IUPAC Name | Diethyl 2-[(4-chlorophenyl)methylidene]propanedioate |

| SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC |

| InChI Key | MVRRBDRVDOIABW-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the malonate ester groups (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ethyl CH₂) and the benzylidene protons (δ 7.2–7.4 ppm for aromatic protons). Infrared (IR) spectra show strong carbonyl stretches at 1750–1730 cm⁻¹ and C-Cl vibrations at 750–700 cm⁻¹ . Mass spectrometry confirms the molecular ion peak at m/z 282.72.

Synthesis and Manufacturing

Traditional Condensation Methods

The classical synthesis involves a base-catalyzed condensation of 4-chlorobenzaldehyde with diethyl malonate (Figure 2). Piperidine (10 mol%) in ethanol under reflux conditions yields the product in 70–85% purity, though this method often produces dimethyl 2,2-dichloromalonate as a byproduct .

Table 2: Comparative Synthesis Methods

| Method | Catalyst | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Piperidine/AcOH | Base | Ethanol | Reflux | 70–85% | 90% |

| SnCl₄-Catalyzed | SnCl₄ | DCM | RT | 52% | >95% |

| Gold(I)-Catalyzed | JohnPhosAu | DCE | 50°C | 65–99% | >99% |

Catalytic Approaches

Recent innovations employ Lewis acids and transition metal catalysts to improve efficiency. For example, SnCl₄ in dichloromethane (DCM) facilitates the formation of dihydroquinazolin-4(1H)-ylidene malonates at room temperature (52% yield) . Gold(I) catalysts like JohnPhosAu(MeCN)SbF₆ enable spirodilactonization reactions in dichloroethane (DCE) at 50°C, achieving yields up to 99% .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s α,β-unsaturated ester moiety participates in Michael additions and cycloadditions, making it a precursor to bioactive molecules. For instance, it is used in synthesizing Bosentan intermediates (a pulmonary hypertension drug) via O-alkylation with guaiacol .

Agrochemical Development

Diethyl 2-(4-chlorobenzylidene)malonate derivatives exhibit herbicidal and fungicidal activities. Structural modifications at the benzylidene position enhance binding to enzyme active sites in pests .

Research Advancements

Heterocyclic Compound Synthesis

Reactions with 2-aminobenzonitrile in the presence of SnCl₄ yield 2,3-dihydroquinazolin-4(1H)-ylidene malonates, which are key intermediates for antimalarial agents .

Spirocyclic Architectures

Gold(I)-catalyzed spirodilactonization produces 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, which have applications in materials science due to their rigid, chiral structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume